Z-赖氨酰-NH2 hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

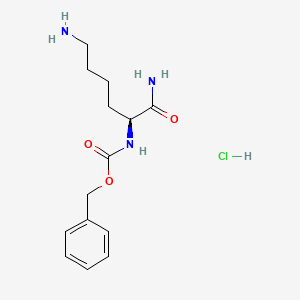

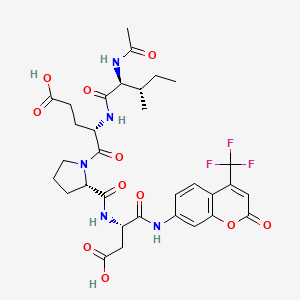

Z-Lys-NH2 hcl, also known as H-Lys(Z)-NH2.HCl, is a compound used for scientific research . Its molecular formula is C14H22ClN3O3 and it has a molecular weight of 315.8 .

Synthesis Analysis

The synthesis of Z-Lys-NH2 hcl involves various chemical reactions. In one method, the reaction involved the use of benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in dichloromethane at 20℃ . Another method involved the optimization of the ratio of lysine hydrochloride to copper sulfate pentahydrate, time, temperature, and pH .Molecular Structure Analysis

The molecular structure of Z-Lys-NH2 hcl is characterized by its molecular formula C14H22ClN3O3 . More detailed structural analysis would require specific spectroscopic techniques.Physical And Chemical Properties Analysis

Z-Lys-NH2 hcl has a molecular weight of 315.8 . It is also reported to have a boiling point of 527.1ºC . More specific physical and chemical properties would require experimental determination.科学研究应用

Growth Hormone Releasing

Z-Lys-NH2 hcl, also known as His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), is used in the field of endocrinology for its remarkable growth hormone releasing activity . It has been reported to have significant growth hormone releasing activity in a variety of species, especially in humans . This makes it a valuable tool in both basic research and clinical applications related to growth hormone release .

Clinical Applications

In clinical studies, Z-Lys-NH2 hcl has been used to study plasma growth hormone responses in various patients, including those with short stature and acromegaly . It has also been used in studies involving normal young adults and elderly men .

In Vitro Studies

Z-Lys-NH2 hcl is used in in vitro studies involving pituitary cells to elucidate problems and mechanisms obtained in clinical studies . This helps researchers understand the effects of this compound at a cellular level .

Protein Labeling and Crosslinking

Z-Lys-NH2 hcl can be used in protein biology for labeling and crosslinking primary amines . This is due to the presence of amine-reactive chemical groups in Z-Lys-NH2 hcl, which include NHS esters (N-hydroxysuccinimide esters) and imidoesters . These groups react with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Bacteriostatic Applications

Z-Lys-NH2 hcl has been used in bacteriostatic tests carried out on Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of Z-Lys-NH2 hcl against S. aureus were found to be 0.3125 and 0.9250 mg·mL −1, respectively . This suggests potential applications of Z-Lys-NH2 hcl in the field of microbiology and infectious disease research .

Peptide Design and Synthesis

Z-Lys-NH2 hcl is used in the design and synthesis of peptides . It was generated by a combination of conformational energy calculations and assessment of growth hormone releasing activity . This makes it a valuable tool in the field of peptide design and synthesis .

安全和危害

属性

IUPAC Name |

benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEZKXTTYPBMFC-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718491 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112785-42-9 |

Source

|

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)